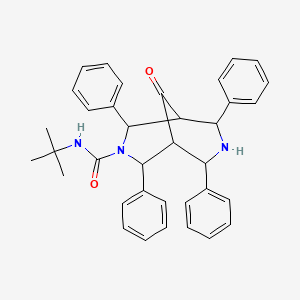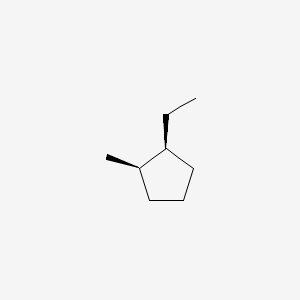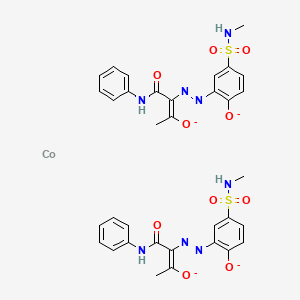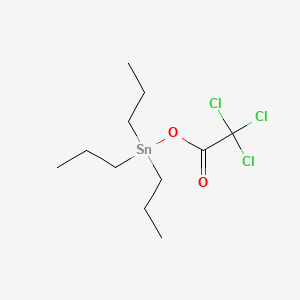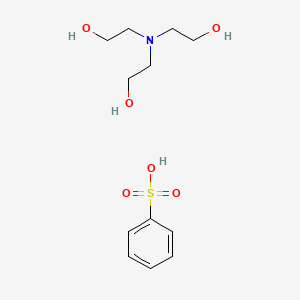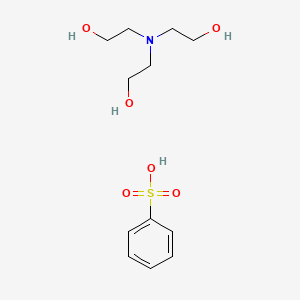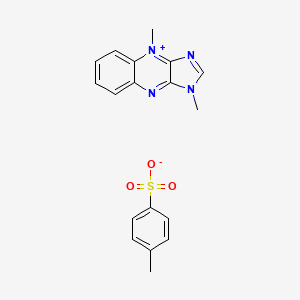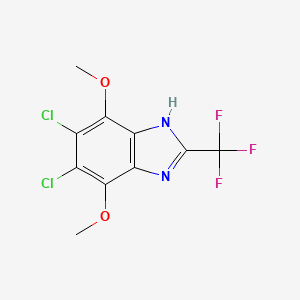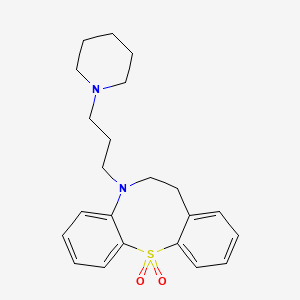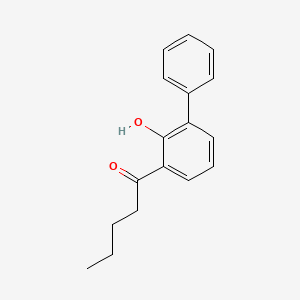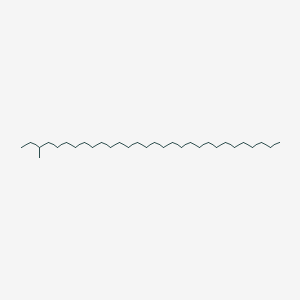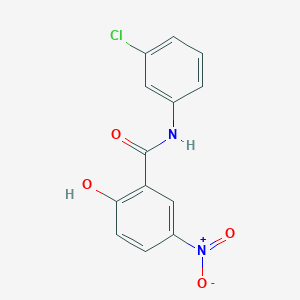![molecular formula C10H18O B13779482 [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol CAS No. 97890-08-9](/img/structure/B13779482.png)
[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, also known as nerol, is a naturally occurring monoterpenoid and an alcohol. It is found in many essential oils such as lemongrass, hops, and ginger. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nerol can be synthesized through various methods. One common synthetic route involves the isomerization of geraniol, another monoterpenoid alcohol. This process typically uses acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to achieve the desired isomerization.
Industrial Production Methods
In industrial settings, nerol is often extracted from natural sources through steam distillation. The essential oils containing nerol are subjected to steam, which helps in the extraction of volatile compounds. The steam and volatile compounds are then condensed, and the essential oil is separated from the water.
Analyse Chemischer Reaktionen
Types of Reactions
Nerol undergoes various chemical reactions, including:
Oxidation: Nerol can be oxidized to form neral, a corresponding aldehyde.
Reduction: It can be reduced to form dihydro-nerol.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Neral
Reduction: Dihydro-nerol
Substitution: Halogenated derivatives of nerol
Wissenschaftliche Forschungsanwendungen
Nerol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
Nerol exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Nerol is similar to other monoterpenoid alcohols such as geraniol and linalool. it has unique properties that distinguish it from these compounds:
Geraniol: While geraniol is a geometric isomer of nerol, it has a different aroma profile and slightly different chemical reactivity.
Linalool: Linalool has a different structure and is known for its lavender-like aroma, whereas nerol has a more rose-like scent.
Similar Compounds
- Geraniol
- Linalool
- Citronellol
- Farnesol
Eigenschaften
CAS-Nummer |
97890-08-9 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(2S,3Z)-3,7-dimethylocta-3,6-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7-/t10-/m0/s1 |
InChI-Schlüssel |
RJSWINAXCPBTMV-RNKPRXRFSA-N |
Isomerische SMILES |
C[C@@H](/C(=C\CC=C(C)C)/C)O |
Kanonische SMILES |
CC(C(=CCC=C(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


